6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
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Description
Quinoline derivatives are a group of organic compounds that have gained popularity in various fields, including third-generation photovoltaics . They are used in the design and architecture of photovoltaic cells, and their performance in polymer solar cells and dye-synthesized solar cells has been highlighted . They are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and are used in transistors .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods. For example, one method involves the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinoline derivatives have different chemical formulas. For instance, some organic compounds include 2-cyano-3-(2,6-dimethoxyquinolin-3-yl) acrylic acid (Q1), 2-cyano-3-(2,5,6,7-tetramethoxyquinolin-3-yl)acrylic acid (Q2), 2-cyano-3-(6-ethyl-2-methoxy-6H-pyrido[3,2-b]carbazol-3-yl)acrylic acid (Q3), 2-cyano-3-(7-ethyl-3-methoxy-7H-pyrido[2,3-c]carbazol-2-yl)acrylic acid .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives are diverse and depend on the specific derivative. For instance, 4-hydroxy-2(1H)-quinolones can be synthesized through the reaction of anilines using malonic acid equivalents .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. For instance, their optoelectronic properties are the same as those of conventional semiconductors, but they have excellent mechanical properties and plastic characteristics .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-15-9-10-23(17-7-5-6-8-18(17)25-3)21(15)16-11-14(24-2)12-19(26-4)20(16)22-13/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFUKZHBUGTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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